molecular formula C22H19NO2 B14372168 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one CAS No. 89984-89-4

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one

Katalognummer: B14372168
CAS-Nummer: 89984-89-4
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: MRCMPVLQOQHCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound that belongs to the phenoxazine family Phenoxazines are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable quinone derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have distinct properties and applications .

Wissenschaftliche Forschungsanwendungen

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-5H-benzo[a]phenoxazin-5-one
  • 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
  • 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one

Uniqueness

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This makes it more suitable for specific applications in organic electronics and medicinal chemistry compared to its analogs .

Eigenschaften

CAS-Nummer

89984-89-4

Molekularformel

C22H19NO2

Molekulargewicht

329.4 g/mol

IUPAC-Name

6-cyclohexylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C22H19NO2/c24-21-16-11-5-4-10-15(16)20-22(19(21)14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h4-7,10-14H,1-3,8-9H2

InChI-Schlüssel

MRCMPVLQOQHCST-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.